8-Methoxy-3,4-dimethyl-1H-isochromen-1-one

Übersicht

Beschreibung

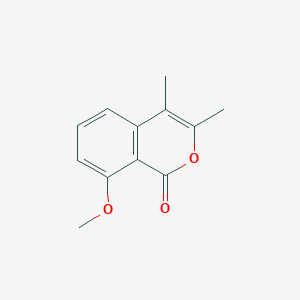

8-Methoxy-3,4-dimethyl-1H-isochromen-1-one is a heterocyclic aromatic compound with the molecular formula C₁₂H₁₂O₃ and a molecular weight of 204.22 g/mol This compound is known for its unique structural features, which include a methoxy group and two methyl groups attached to an isochromenone core

Vorbereitungsmethoden

The synthesis of 8-Methoxy-3,4-dimethyl-1H-isochromen-1-one typically involves the following steps:

Synthetic Routes: The compound can be synthesized through a series of organic reactions starting from readily available precursors.

Reaction Conditions: The reactions are usually carried out under controlled temperatures and in the presence of catalysts to ensure high yield and purity.

Industrial Production Methods:

Analyse Chemischer Reaktionen

Catalytic Functional Group Transformations

a. Rhodium-Catalyzed Annulation

-

Reaction : Rh(III)-catalyzed C–H activation with diazo compounds forms fused isoquinolinone derivatives .

-

Substrates : Boc-protected benzamides coupled with diazo esters.

b. Triflic Acid-Mediated Cyclization

-

Application : ortho-Alkynylaryl esters cyclize to isochromenones under TfOH catalysis .

-

Example : 7-Methoxy-3-phenyl-1H-isochromen-1-one undergoes sequential cyclization and substitution .

Comparative Reactivity in Substituted Isochromenones

Mechanistic Insights and Computational Studies

-

Stepwise vs. Concerted Pathways : DFT calculations (M06-2X-D3/def2-QZVP) confirm stepwise mechanisms for AlMe₃-catalyzed reactions, involving zwitterionic intermediates (e.g., (E)-13-AlMe₃ ) with activation barriers of 14.8 kcal/mol .

-

Regioselectivity : Electron-donating groups (e.g., methoxy) at C-8 favor 6-endo-dig cyclization over 5-exo-dig pathways .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

8-Methoxy-3,4-dimethyl-1H-isochromen-1-one belongs to a class of compounds known as isocoumarins. These compounds are characterized by an inverted α-pyrone lactone nucleus with various substitutions that influence their biological activities. The specific substitution pattern of 8-methoxy and dimethyl groups contributes to its reactivity and interaction with biological targets .

Antimicrobial Activity

Research has indicated that isocoumarins, including this compound, exhibit significant antimicrobial properties. They have been shown to inhibit the growth of various bacteria and fungi, making them candidates for developing new antimicrobial agents .

Anticancer Properties

Studies have demonstrated that isocoumarins possess anticancer activities by inducing apoptosis in cancer cells. The mechanisms involve the modulation of signaling pathways related to cell proliferation and survival. For instance, certain derivatives have been noted to inhibit tumor growth in vitro and in vivo .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, which could be beneficial in treating chronic inflammatory diseases .

Organic Synthesis Applications

This compound serves as a versatile intermediate in organic synthesis. It can be used to synthesize a variety of heterocyclic compounds through reactions such as cyclization and functional group transformations. This capability makes it valuable in medicinal chemistry for developing novel therapeutic agents .

Natural Product Chemistry

The compound has been isolated from various natural sources, including endophytic fungi and plants. Its presence in these organisms suggests potential ecological roles, such as defense mechanisms against pathogens or herbivores. The exploration of these natural products can lead to discovering new bioactive compounds with pharmaceutical significance .

Case Study 1: Antimicrobial Activity

A study published in 2020 investigated the antimicrobial effects of various isocoumarin derivatives against clinically relevant pathogens. Among those tested, this compound exhibited notable activity against Staphylococcus aureus and Candida albicans, highlighting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Research

In a recent study focusing on the anticancer properties of isocoumarins, researchers found that this compound induced apoptosis in human breast cancer cells. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers, confirming the compound's efficacy as an anticancer agent .

Case Study 3: Synthesis of Heterocycles

A synthetic application involved using this compound as a precursor for synthesizing novel heterocycles. The research employed various reaction conditions to optimize yield and selectivity, demonstrating its utility in creating complex molecular architectures for drug discovery .

Wirkmechanismus

The mechanism of action of 8-Methoxy-3,4-dimethyl-1H-isochromen-1-one involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

8-Methoxy-3,4-dimethyl-1H-isochromen-1-one can be compared with other similar compounds to highlight its uniqueness:

Biologische Aktivität

8-Methoxy-3,4-dimethyl-1H-isochromen-1-one is a compound belonging to the isochromenone family, which has garnered attention due to its diverse biological activities. This article reviews the current literature on the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H12O3. It features a methoxy group at the 8-position and two methyl groups at the 3 and 4 positions of the isochromenone structure. This unique substitution pattern contributes to its biological activity.

Biological Activities

1. Antioxidant Activity

Research indicates that compounds within the isochromenone family exhibit significant antioxidant properties. A study demonstrated that this compound effectively scavenges free radicals, thereby reducing oxidative stress in cellular models .

2. Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases. It was observed to modulate pathways associated with inflammation, including the NF-kB signaling pathway .

3. Anticancer Properties

this compound has been evaluated for its anticancer effects. In particular, it demonstrated cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The compound's mechanism involves the disruption of mitochondrial function and activation of caspase pathways.

4. Neuroprotective Effects

Emerging evidence suggests that this compound may offer neuroprotective benefits. It has been shown to reduce neuroinflammation and protect neuronal cells from damage induced by toxic agents in experimental models .

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

- Antioxidant Mechanism: The methoxy group enhances electron donation capacity, allowing the compound to neutralize reactive oxygen species (ROS) effectively.

- Anti-inflammatory Pathways: It inhibits the expression of cyclooxygenase (COX) enzymes and reduces the release of inflammatory mediators.

- Apoptotic Induction: The compound triggers intrinsic apoptotic pathways by increasing mitochondrial permeability and activating caspases.

Case Studies

Eigenschaften

IUPAC Name |

8-methoxy-3,4-dimethylisochromen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-7-8(2)15-12(13)11-9(7)5-4-6-10(11)14-3/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSZCFAWXHOERNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=O)C2=C1C=CC=C2OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.